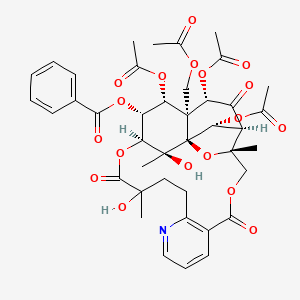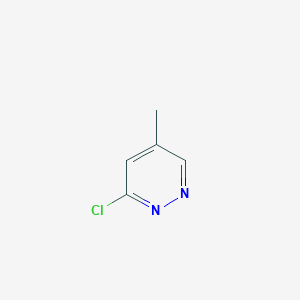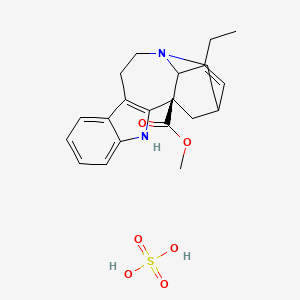
2-Cyclobutylethanol
Descripción general
Descripción
2-Cyclobutylethanol is an organic compound with the molecular formula C6H12O . It has an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da . It is also known by other names such as Cyclobutaneethanol and 2-cyclobutylethan-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12O/c7-5-4-6-2-1-3-6/h6-7H,1-5H2 . This indicates that the molecule consists of a cyclobutyl group attached to an ethanol group.Chemical Reactions Analysis
While specific reactions involving this compound are not available, cyclobutane derivatives are known to undergo various reactions. For instance, they can participate in cross-coupling reactions with aryl or benzyl halides . They can also undergo [2+2] cycloadditions with terminal alkenes .Physical And Chemical Properties Analysis
This compound is a light yellow liquid .Aplicaciones Científicas De Investigación
Biotechnological Production
2-Cyclobutylethanol and related compounds have garnered interest in biotechnological applications. A notable example is the microbial transformation process for producing 2-phenylethanol (2-PE), an aromatic alcohol with a rose-like fragrance. This environmentally friendly process is a viable alternative to chemical synthesis for producing natural flavors and fragrances. It involves the production of 2-PE from L-phenylalanine through the Ehrlich pathway, demonstrating significant advancements in biotechnological methods (Hua & Xu, 2011).
Genome Mining and Microbial Production
Another aspect is genome mining for biosynthetic genes. For instance, Enterobacter sp. CGMCC 5087 was studied for its ability to produce 2-PE from glucose. This study involved identifying and using specific genes to construct a microbial cell factory, significantly improving 2-PE production efficiency and laying the foundation for industrial-scale production (Liu et al., 2018).
Chemical Synthesis and Organic Chemistry
In organic chemistry, cyclobutylene derivatives, closely related to this compound, are used in various reactions. Studies include the [2+2] cyclodimers of 1-Cyanoacenaphthylene and benzene (Noh et al., 2002), and the insertion reactions at cyclobutylene-bridged ansa-metallocene complexes (Chen et al., 2006). These studies highlight the chemical versatility and potential applications of cyclobutylene compounds in synthesis and material science.
Pharmaceutical Applications
Cyclobutyl derivatives, closely related to this compound, have been explored in pharmaceutical applications. For example, cyclobutyl phenyl sulfide, a precursor of cyclobutyl phenyl sulfoxide, is useful in synthesizing spirocyclic cyclopentanones, potentially applicable in creating glucokinase activators for treating type 2 diabetes (Fyfe & Rasamison, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
2-cyclobutylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c7-5-4-6-2-1-3-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUARIPXRZDVUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315820 | |
| Record name | Cyclobutaneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4415-74-1 | |
| Record name | Cyclobutaneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4415-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutaneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclobutylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1632453.png)

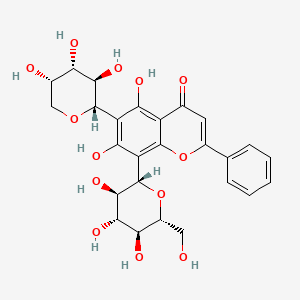

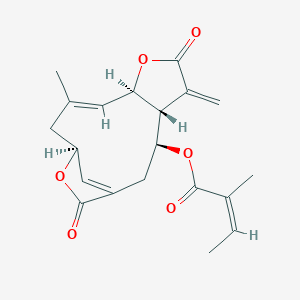
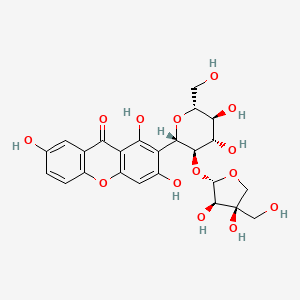
![5,5-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1632478.png)
